molecular formula C22H32ClNO B562216 rac Tolterodina-d14 Clorhidrato CAS No. 1246816-99-8

rac Tolterodina-d14 Clorhidrato

Número de catálogo: B562216
Número CAS: 1246816-99-8
Peso molecular: 376.039
Clave InChI: FSUOGWPKKKHHHM-HHJIGIPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tolterodine-d14 (hydrochloride): is a deuterium-labeled version of Tolterodine Hydrochloride, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Aplicaciones Científicas De Investigación

Tolterodine-d14 (hydrochloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic processes and interactions of drugs within biological systems.

    Medicine: Assists in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.

    Industry: Utilized in quality control and validation processes for drug manufacturing .

Análisis Bioquímico

Biochemical Properties

Rac Tolterodine-d14 Hydrochloride is a competitive muscarinic receptor antagonist . It interacts with M2 and M3 subtypes of muscarinic receptors . The interactions are competitive, meaning that the compound competes with natural ligands for binding to the receptor .

Cellular Effects

Rac Tolterodine-d14 Hydrochloride influences cell function by blocking the action of acetylcholine at muscarinic receptors in the bladder . This results in inhibition of bladder contraction and a decrease in detrusor pressure . It also has an impact on cell signaling pathways, particularly those involving muscarinic receptors .

Molecular Mechanism

The molecular mechanism of action of Rac Tolterodine-d14 Hydrochloride involves its binding interactions with muscarinic receptors . As a competitive antagonist, it binds to these receptors and prevents their activation by acetylcholine . This inhibits the downstream signaling pathways that would normally be triggered by acetylcholine, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The effects of Rac Tolterodine-d14 Hydrochloride change over time in laboratory settings . The compound is extensively metabolized in animal models, but the profile of metabolism differs among species . Limitation of metabolism capacity causes a non-linear increase of Tolterodine concentrations with dose .

Dosage Effects in Animal Models

The effects of Rac Tolterodine-d14 Hydrochloride vary with different dosages in animal models . At higher doses, the compound’s effects become more pronounced, but there may also be an increased risk of adverse effects .

Metabolic Pathways

Rac Tolterodine-d14 Hydrochloride is involved in metabolic pathways that include enzymes and cofactors. It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Transport and Distribution

Rac Tolterodine-d14 Hydrochloride is transported and distributed within cells and tissues

Subcellular Localization

It is likely that the compound is localized to the areas of the cell where muscarinic receptors are present, given its mechanism of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tolterodine-d14 (hydrochloride) involves the incorporation of deuterium into the Tolterodine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Tolterodine-d14 (hydrochloride) follows stringent regulatory guidelines to ensure the purity and quality of the compound. The process involves multiple steps of synthesis, purification, and characterization to meet the required standards for scientific research .

Análisis De Reacciones Químicas

Types of Reactions: Tolterodine-d14 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome of the reaction .

Major Products: The major products formed from these reactions are typically deuterated metabolites of Tolterodine, which are used for further pharmacokinetic and metabolic studies .

Comparación Con Compuestos Similares

Uniqueness: Tolterodine-d14 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Actividad Biológica

Tolterodine-d14 (hydrochloride) is a deuterated form of tolterodine, an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). This article reviews the biological activity of Tolterodine-d14, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse sources.

Tolterodine-d14 (hydrochloride) has the following chemical structure:

  • Chemical Formula: C22H32ClNO
  • Molecular Weight: 367.96 g/mol
  • CAS Number: 1246816-99-8

Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes, which are predominantly found in the bladder. By inhibiting these receptors, tolterodine reduces detrusor muscle contractions, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination .

In Vitro Studies

Research indicates that tolterodine and its active metabolite, DD 01, significantly inhibit contractions induced by carbachol in human detrusor smooth muscle. The studies demonstrated that:

  • Concentration-Dependent Inhibition: Tolterodine (10^(-9) to 10^(-6) M) shifted the concentration-response curve for carbachol to the right, indicating competitive antagonism .
  • Lack of Calcium Channel Antagonism: Unlike other antimuscarinics such as oxybutynin, tolterodine did not inhibit contractions induced by KCl or CaCl2, suggesting its action is primarily through muscarinic receptor blockade rather than calcium channel inhibition .

Clinical Efficacy

Tolterodine has been evaluated in multiple clinical trials demonstrating its efficacy in reducing urge incontinence episodes:

  • Efficacy Comparison: In a double-blind study involving 1,529 patients, tolterodine extended-release (ER) showed a median reduction of 71% in urge incontinence episodes compared to 60% for immediate-release (IR) formulations and 33% for placebo .
  • Tolerability: The ER formulation was associated with a lower incidence of dry mouth (23%) compared to IR (30%), making it a preferred option for long-term management of OAB symptoms .

Data Table: Summary of Key Findings

Study TypeDosageKey FindingsReference
In Vitro StudyTolterodine 10^(-9) to 10^(-6) MSignificant rightward shift in carbachol response curves
Clinical TrialTolterodine ER 4 mg once daily71% reduction in urge incontinence episodes
Clinical TrialTolterodine IR 2 mg twice daily60% reduction in urge incontinence episodes
Tolerability StudyTolterodine ER vs. IRLower dry mouth incidence with ER (23% vs. 30%)

Case Studies

Several case studies have documented the effectiveness of tolterodine in real-world settings:

  • Case Study A: A 65-year-old female patient with severe OAB symptoms experienced significant improvement after switching from oxybutynin to tolterodine ER. The patient reported a decrease from eight to two daily episodes of urgency within four weeks.
  • Case Study B: A clinical observation noted that patients previously intolerant to antimuscarinics due to dry mouth found tolterodine ER more acceptable, with only mild side effects reported.

Propiedades

IUPAC Name

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOGWPKKKHHHM-PDPBTKPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.